7-Chloro-2-methyl-5-trifluoromethyl-1-indanone
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Overview
Description
7-Chloro-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of substituted indanones This compound is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to the indanone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chloro-5-(trifluoromethyl)toluene with an appropriate acylating agent under acidic conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of 7-Chloro-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and safety considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
7-Chloro-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets and pathways within a biological system. The specific targets and pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-methyl-5-(trifluoromethyl)-1H-benzoimidazole
- 7-Chloro-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
7-Chloro-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern on the indanone core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H8ClF3O |
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Molecular Weight |
248.63 g/mol |
IUPAC Name |
7-chloro-2-methyl-5-(trifluoromethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H8ClF3O/c1-5-2-6-3-7(11(13,14)15)4-8(12)9(6)10(5)16/h3-5H,2H2,1H3 |
InChI Key |
STVFLLZLDOCNHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1=O)C(=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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